Cas no 185307-99-7 (9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate)

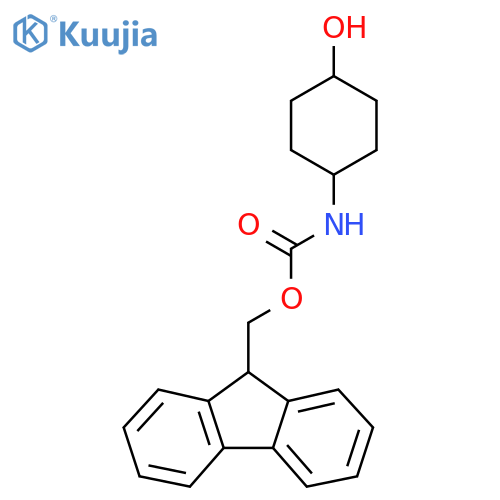

185307-99-7 structure

商品名:9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate

9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate 化学的及び物理的性質

名前と識別子

-

- CS-0236973

- 185307-99-7

- 2387676-48-2

- EN300-7226234

- (9H-fluoren-9-yl)methyl N-[(1s,4s)-4-hydroxycyclohexyl]carbamate

- (9H-fluoren-9-yl)methyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate

- EN300-7234223

- (9H-fluoren-9-yl)methyl N-(4-hydroxycyclohexyl)carbamate

- SCHEMBL19471878

- EN300-175891

- AKOS012614819

- 9H-fluoren-9-ylmethylN-(4-hydroxycyclohexyl)carbamate

- 9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate

- 1341479-28-4

- SCHEMBL8664914

-

- インチ: 1S/C21H23NO3/c23-15-11-9-14(10-12-15)22-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20,23H,9-13H2,(H,22,24)

- InChIKey: CFUJPPDHENSXIG-UHFFFAOYSA-N

- ほほえんだ: OC1CCC(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 337.16779360g/mol

- どういたいしつりょう: 337.16779360g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 438

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 58.6Ų

9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7234223-10.0g |

(9H-fluoren-9-yl)methyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate |

185307-99-7 | 10g |

$5221.0 | 2023-06-08 | ||

| Enamine | EN300-7234223-0.25g |

(9H-fluoren-9-yl)methyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate |

185307-99-7 | 0.25g |

$1117.0 | 2023-06-08 | ||

| Enamine | EN300-7234223-5.0g |

(9H-fluoren-9-yl)methyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate |

185307-99-7 | 5g |

$3520.0 | 2023-06-08 | ||

| Enamine | EN300-7234223-0.05g |

(9H-fluoren-9-yl)methyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate |

185307-99-7 | 0.05g |

$1020.0 | 2023-06-08 | ||

| Enamine | EN300-7234223-1.0g |

(9H-fluoren-9-yl)methyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate |

185307-99-7 | 1g |

$1214.0 | 2023-06-08 | ||

| Enamine | EN300-7234223-0.1g |

(9H-fluoren-9-yl)methyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate |

185307-99-7 | 0.1g |

$1068.0 | 2023-06-08 | ||

| Enamine | EN300-7234223-0.5g |

(9H-fluoren-9-yl)methyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate |

185307-99-7 | 0.5g |

$1165.0 | 2023-06-08 | ||

| Enamine | EN300-7234223-2.5g |

(9H-fluoren-9-yl)methyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate |

185307-99-7 | 2.5g |

$2379.0 | 2023-06-08 |

9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

185307-99-7 (9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate) 関連製品

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量